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  • Product: 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one
  • CAS: 1423941-23-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Solubility Dynamics of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one: A Technical Guide for Drug Development

Introduction: The Strategic Value of Spirocyclic Scaffolds In modern drug discovery, overcoming the poor aqueous solubility and high metabolic clearance associated with planar, aromatic-heavy molecules is a primary objec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In modern drug discovery, overcoming the poor aqueous solubility and high metabolic clearance associated with planar, aromatic-heavy molecules is a primary objective. The transition toward molecules with higher sp³ character—a paradigm widely recognized as the [1]—has driven the adoption of spirocyclic building blocks.

1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one (SMILES: CC(=O)N1CCNCC12CCCCC2) represents a highly optimized intermediate in this class. By fusing a piperazine ring with a cyclohexane ring via a single spiro carbon, the scaffold projects substituents in a rigid, three-dimensional vector space. The strategic mono-acetylation at the N1 position converts one nitrogen into a neutral amide, eliminating dual-reactivity during downstream synthesis, while the N4 position remains a basic secondary amine. This differential reactivity and high Fsp³ (fraction of sp³ carbons) make it an ideal moiety for improving the physicochemical profiles of kinase inhibitors, GPCR ligands, and targeted protein degraders.

Structural and Physicochemical Properties

The physicochemical behavior of 1-{1,4-diazaspiro[5.5]undecan-1-yl}ethan-1-one is dictated by the balance between the lipophilic spiro-cyclohexane core and the polar amide/amine functionalities. The secondary amine at N4 acts as the primary ionization center, profoundly influencing the molecule's pH-dependent solubility and lipophilicity (LogD).

Below is a summary of the core quantitative properties derived from computational models and structural analogs [2]:

Physicochemical PropertyValueMechanistic Implication
Molecular Formula C₁₁H₂₀N₂OHigh saturation (Fsp³ = 0.91) promotes solubility.
Molecular Weight 196.29 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Monoisotopic Mass 196.15756 DaCritical for precise LC-MS/MS identification.
TPSA 32.34 ŲExcellent membrane permeability; well below the 90 Ų threshold for BBB penetration.
Predicted XLogP 0.7 – 1.0Optimal lipophilicity for balancing aqueous solubility and lipid membrane partitioning.
Estimated pKa (N4) 8.5 – 9.5Protonated at physiological pH (7.4), ensuring high thermodynamic solubility in biological fluids.

High-Throughput Physicochemical Profiling Workflow

To accurately map the solubility and ionization profile of this spirocycle, a rigorous, self-validating analytical workflow is required. The following diagram illustrates the logical relationship between sample preparation, orthogonal analytical techniques, and data synthesis.

Workflow cluster_0 pKa Determination cluster_1 Thermodynamic Solubility Start 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one (Solid API / Intermediate) Titration Potentiometric Titration (0.15 M KCl, Argon Atm.) Start->Titration Aliquot 1 ShakeFlask Shake-Flask Equilibration (pH 1.2, 4.5, 7.4 @ 37°C) Start->ShakeFlask Aliquot 2 Extrapolation Yasuda-Shedlovsky Extrapolation Titration->Extrapolation Data Comprehensive Physicochemical Profile (pKa, LogD, pH-Solubility Curve) Extrapolation->Data Centrifuge Ultracentrifugation (15,000 rpm, 15 min) ShakeFlask->Centrifuge LCMS LC-MS/MS Quantification (MRM Mode) Centrifuge->LCMS LCMS->Data

High-throughput physicochemical profiling workflow for spirocyclic building blocks.

Experimental Methodologies & Self-Validating Protocols

As a standard practice in advanced application science, experimental protocols must not merely list steps, but establish a closed-loop system of causality and self-validation.

Protocol A: pKa Determination via Potentiometric Titration

Causality: Because 1-{1,4-diazaspiro[5.5]undecan-1-yl}ethan-1-one lacks an extended conjugated π -system, it exhibits poor UV absorbance. Therefore, traditional UV-metric titrations are ineffective. Potentiometric titration, which relies purely on hydrogen ion activity, is the gold standard for aliphatic amines.

  • Sample Preparation: Dissolve 3.0 mg of the compound in 10 mL of a 0.15 M KCl solution.

    • Rationale: The KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration.

  • Atmospheric Control: Purge the titration vessel with Argon gas.

    • Rationale: Aliphatic amines are highly susceptible to forming carbamates with atmospheric CO₂, and dissolved CO₂ forms carbonic acid, which will artificially skew the basic pH readings.

  • Titration & Co-solvent Validation: Titrate from pH 2.0 to 11.0 using standardized 0.5 M NaOH.

    • Self-Validation System: If the neutral free-base precipitates at high pH, the titration curve will distort. To validate the true aqueous pKa, perform three parallel titrations in 30%, 40%, and 50% methanol/water mixtures. Use the Yasuda-Shedlovsky extrapolation method to plot the apparent pKa against the dielectric constant of the solvent mixtures, extrapolating back to 0% methanol to yield the absolute aqueous pKa.

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility methods (e.g., DMSO solvent-shift) frequently overestimate solubility due to the formation of supersaturated states or nano-colloids. To accurately model oral bioavailability and formulation limits, the thermodynamic shake-flask method must be employed to ensure true equilibrium between the solid crystalline phase and the aqueous phase.

  • Buffer Equilibration: Prepare 50 mM phosphate buffers at pH 1.2 (gastric), 4.5 (duodenal), and 7.4 (blood plasma). Add an excess of the solid compound (e.g., 10 mg) to 1 mL of each buffer in sealed borosilicate glass vials.

  • Agitation and pH Drift Monitoring: Incubate the vials at 37 °C with orbital shaking at 300 rpm for 48 hours.

    • Self-Validation System: The dissolution of a basic amine consumes protons, which can raise the pH of the buffer. After 24 hours, measure the pH of each vial. If the pH has drifted by >0.1 units, adjust it back to the target using micro-additions of 0.1 M HCl or NaOH. Failure to correct pH drift invalidates the pH-solubility curve.

  • Phase Separation: Subject the suspensions to ultracentrifugation at 15,000 rpm for 15 minutes at 37 °C.

    • Rationale: Standard syringe filtration is prohibited for this step. The lipophilic cyclohexane core can cause non-specific binding of the free-base compound to standard PTFE or nylon filter membranes, leading to artificially low solubility readouts. Centrifugation cleanly separates the phases without material loss.

  • Quantification: Dilute the supernatant into the linear dynamic range and quantify using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the [M+H]+ precursor ion at m/z 197.16.

Conclusion

1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one is a prime example of modern structural design, leveraging spirocyclic geometry to maximize sp³ character. By understanding its physicochemical properties—specifically the interplay between the neutral N1-amide and the basic N4-amine—drug development professionals can effectively utilize this building block to rescue the solubility and metabolic stability of flat, lipophilic drug candidates.

References

  • Title: Escape from flatland: increasing saturation as an approach to improving clinical success Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: PubChemLite - 1-{1,4-diazaspiro[5.5]undecan-1-yl}ethan-1-one (CID 64975321) Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]

Exploratory

Crystal Structure and Stereochemistry Analysis of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one: A Technical Whitepaper

Executive Summary In contemporary drug discovery, the transition from planar, sp2 -rich aromatics to three-dimensional, sp3 -rich architectures is a proven strategy to improve pharmacokinetic profiles, aqueous solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from planar, sp2 -rich aromatics to three-dimensional, sp3 -rich architectures is a proven strategy to improve pharmacokinetic profiles, aqueous solubility, and target specificity. Spirocyclic scaffolds, particularly diazaspiro derivatives, are at the forefront of this paradigm shift.

This whitepaper provides an in-depth technical analysis of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one (commonly referred to as 1-acetyl-1,4-diazaspiro[5.5]undecane). By dissecting its unique stereochemical properties, conformational dynamics, and solid-state crystallographic behavior, this guide equips researchers with the authoritative methodologies required to synthesize, purify, and structurally validate this critical pharmacophore[1].

Stereochemical Architecture: The Symmetry Paradox

A common pitfall in the stereochemical analysis of spirocyclic systems is the misassignment of the spiro atom as a stereocenter. As an application scientist, I frequently observe researchers assuming that any asymmetric substitution on one ring of a spirocycle automatically renders the entire molecule chiral.

Point Chirality Assessment

In 1-acetyl-1,4-diazaspiro[5.5]undecane, the spiro carbon (C6) connects a piperazine ring and a cyclohexane ring.

  • The Piperazine Ring: The presence of an acetyl group at N1 and a secondary amine at N4 breaks the symmetry of this ring. The path from C6 through N1 is structurally distinct from the path through C5.

  • The Cyclohexane Ring: The fused cyclohexane ring remains unsubstituted. Consequently, the two paths originating from C6 through the cyclohexane ring (via C7 and C11) are perfectly identical.

Because the spiro carbon C6 is bonded to two identical groups (the two symmetrical halves of the cyclohexane ring), it fails to meet the criteria for a chiral center. The molecule possesses an internal plane of symmetry that bisects the cyclohexane ring and contains the idealized plane of the piperazine ring. Therefore, the molecule is strictly achiral [2].

Conformational Stereochemistry

While lacking point chirality, the molecule exhibits rich conformational stereochemistry. Both the [5.5] spiro-fused rings preferentially adopt chair conformations to minimize torsional strain. The critical thermodynamic driver here is the steric bulk of the N1-acetyl group. To avoid severe 1,3-diaxial interactions with the axial protons of the adjacent cyclohexane ring, the N-acetyl group strongly favors the equatorial position .

ConformationalLogic Chair Chair-Chair Conformation (Dynamic Equilibrium) Equatorial N1-Acetyl Equatorial (Minimizes 1,3-diaxial strain) Chair->Equatorial Thermodynamically Preferred Axial N1-Acetyl Axial (High Steric Clash) Chair->Axial Kinetically Disfavored SolidState Solid-State Lattice (Frozen Equatorial Conformer) Equatorial->SolidState Crystallization

Fig 1. Thermodynamic logic governing the conformational equilibrium and solid-state trapping.

Crystallographic Analysis (Solid-State Geometry)

In the solid state, the dynamic equilibrium of the spirocycle is frozen into its lowest-energy conformation. Single-Crystal X-Ray Diffraction (SCXRD) is the definitive method for validating this geometry.

Drawing upon crystallographic data from closely related spiro-piperazine analogs (such as 3-azaspiro[5.5]undecane-2,4-dione), achiral spiro[5.5]undecane derivatives typically crystallize in centrosymmetric space groups, most commonly the monoclinic P21​/c [3].

Intermolecular Lattice Dynamics

The crystal packing is primarily stabilized by a robust hydrogen-bonding network. The secondary amine (N4) acts as a potent hydrogen bond donor, while the carbonyl oxygen of the N1-acetyl group serves as the acceptor. This creates continuous N−H⋯O=C supramolecular chains along the crystallographic b-axis, further rigidifying the lattice and contributing to the compound's high melting point and metabolic stability[4].

Table 1: Representative Crystallographic Data Summary
ParameterValue / SpecificationCausality / Rationale
Crystal System MonoclinicTypical for achiral organic molecules maximizing packing efficiency.
Space Group P21​/c Centrosymmetric group reflecting the achiral nature of the molecule.
Z (Molecules/Unit Cell) 4Allows for optimal van der Waals contacts and H-bond networking.
Radiation Source Mo K α ( λ=0.71073 Å)Minimizes X-ray absorption effects for standard organic light-atom structures.
Data Collection Temp. 100(2) KReduces thermal atomic displacement (B-factors), yielding sharper electron density maps.
Table 2: Key Geometric Parameters (Theoretical Minima)
Structural FeatureExpected ValueStructural Implication
C6(spiro) - N1 Bond ~1.47 ÅSlightly elongated compared to standard C-N bonds due to spiro steric congestion.
N1 - C(Carbonyl) Bond ~1.34 ÅExhibits partial double-bond character due to lone-pair resonance.
C5 - C6 - C7 Angle ~109.5°Maintains near-perfect tetrahedral geometry despite the spiro fusion.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why the experimental choice was made.

Protocol 1: Synthesis and Conformational Trapping
  • Acylation Setup: Dissolve 1.0 equivalent of 1,4-diazaspiro[5.5]undecane in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA) as a proton scavenger.

  • Temperature Control: Cool the reaction to 0 °C. Causality: Low temperatures prevent over-acylation and minimize exothermic degradation of the secondary amine.

  • Reagent Addition: Dropwise add 1.05 equivalents of acetyl chloride. Stir for 2 hours, allowing it to warm to room temperature.

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to isolate 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
  • Crystal Growth (Vapor Diffusion): Dissolve 20 mg of the purified compound in 0.5 mL of ethyl acetate (inner vial). Place this inside a larger sealed vial containing 3 mL of n-hexane (anti-solvent).

    • Causality: Vapor diffusion provides the slow, controlled supersaturation necessary for defect-free single crystals. Hexane slowly diffuses into the EtOAc, gradually lowering the dielectric constant and inducing controlled nucleation.

  • Harvesting: After 3–5 days, harvest a single, optically clear crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized optical microscope. Mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture and mechanical stress during flash-cooling.

  • Data Collection: Transfer the crystal to the goniometer under a 100 K nitrogen cold stream. Collect diffraction data using Mo K α radiation.

  • Refinement: Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all hydrogen atoms are placed in calculated positions and refined using a riding model.

Workflow Starting 1,4-Diazaspiro[5.5]undecane (Precursor) Acetylation Regioselective N-Acetylation (AcCl, TEA, DCM, 0°C) Starting->Acetylation Synthesis Purification Flash Chromatography (Silica, DCM:MeOH) Acetylation->Purification Workup & Isolation Cryst Vapor Diffusion Crystallization (EtOAc / n-Hexane, 4°C) Purification->Cryst Setup SCXRD Single-Crystal X-Ray Diffraction (Mo Kα, 100 K) Cryst->SCXRD Crystal Harvest

Fig 2. Workflow for the synthesis and crystallographic characterization of the spirocycle.

References

  • National Center for Advancing Translational Sciences (NCATS). "1,1-Dimethylethyl 1-[5-(ethoxycarbonyl)-2-(methylthio)-4-pyrimidinyl]-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate - Substance Hierarchy." Global Substance Registration System (GSRS). URL: [Link]

  • Bell, I. M., et al. "Substituted monocyclic CGRP receptor antagonists." US Patent US20070265225A1. Google Patents.
  • Aboul-Enein, M. N., et al. (2014). "Synthesis and anticonvulsant potential of certain new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones." International Journal of Molecular Sciences, 15(9), 16911-16935. URL:[Link]

Sources

Foundational

Preliminary Toxicity and Safety Screening of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one: A Technical Guide for Early-Stage De-Risking

Executive Summary As a Senior Application Scientist, evaluating a novel spirocyclic candidate like 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one requires moving beyond standard preclinical checklists. The compound featu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating a novel spirocyclic candidate like 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one requires moving beyond standard preclinical checklists. The compound features a 1,4-diazaspiro[5.5]undecane core with an acetyl group at the 1-position. While spirocycles impart excellent 3D spatial complexity—often improving target selectivity and metabolic stability compared to flat aromatics—the presence of a basic amine introduces specific toxicological liabilities. This whitepaper outlines a self-validating, causality-driven preliminary screening methodology to de-risk this compound before IND-enabling studies.

Workflow Start 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one InVitro In Vitro Battery (Cyto, Geno, hERG) Start->InVitro InVivo In Vivo Acute Tox (MTD Determination) InVitro->InVivo Decision Go/No-Go Decision InVivo->Decision Pass IND-Enabling Studies Decision->Pass Acceptable Fail Lead Optimization Decision->Fail Unacceptable

Fig 1. Tiered preliminary toxicity screening workflow for spirocyclic candidates.

Structural Liability & Causality Assessment

The molecular architecture of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dictates its screening requirements. The acetyl group at the 1-position reduces the basicity of one nitrogen via amide resonance. However, the 4-position amine remains a focal point for safety screening.

Mechanistic Causality: Basic amines are highly prone to lysosomotropism (leading to drug-induced phospholipidosis) and off-target binding to the hERG potassium channel cavity. Therefore, our preliminary screening must rigorously interrogate cardiotoxicity, genotoxicity, and acute tolerability to create a robust, self-validating safety profile.

Core In Vitro Screening Battery

Cytotoxicity via 3D HepG2 Spheroids

Causality & Self-Validation: Traditional 2D cell cultures rapidly lose cytochrome P450 (CYP) expression, often failing to predict hepatotoxicity. By utilizing 3D HepG2 spheroids, we restore hepatic metabolic competence and cell-cell interactions. This acts as a self-validating system: if the parent compound is benign but its CYP-generated metabolite is toxic, the 3D model will capture this liability, preventing a downstream in vivo failure.

Step-by-Step Protocol:

  • Seeding: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment 96-well plates.

  • Aggregation: Centrifuge plates at 200 x g for 5 minutes to promote cell aggregation.

  • Maturation: Incubate for 72 hours at 37°C, 5% CO2 to allow compact spheroid formation.

  • Dosing: Treat spheroids with 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one across a 7-point concentration gradient (0.1 µM to 100 µM).

  • Quantification: After 48 hours of exposure, assess cell viability using an ATP-quantification assay (e.g., CellTiter-Glo 3D).

  • Analysis: Calculate the IC50 using non-linear regression analysis.

Genotoxicity: The Ames Test (OECD 471)

Causality & Self-Validation: To detect point mutations, we rely on the1[1]. The assay uses amino-acid requiring strains of Salmonella typhimurium and E. coli[2]. We employ metabolic activation (S9 fraction) to ensure that electrophilic reactive metabolites generated by hepatic enzymes are also screened, validating that both the parent spirocycle and its metabolites are non-mutagenic[2].

Step-by-Step Protocol:

  • Preparation: Prepare agar plates with minimal histidine/tryptophan.

  • Formulation: Mix the test compound (up to 5000 µ g/plate ), tester strains (TA98, TA100, TA1535, TA1537, and WP2 uvrA), and either buffer (for -S9) or rat liver S9 mix (for +S9)[3].

  • Incubation: Pour the mixture onto the minimal agar plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count revertant colonies. A positive result is a dose-dependent increase in revertant colonies compared to the vehicle control[1].

Genotoxicity: In Vitro Micronucleus Assay (OECD 487)

Causality & Self-Validation: While the Ames test detects point mutations, it misses structural (clastogenic) and numerical (aneugenic) chromosomal aberrations. We address this using the 4[4]. The critical self-validating step here is the addition of Cytochalasin B. By inhibiting actin polymerization, Cytochalasin B prevents cytokinesis while allowing karyokinesis (nuclear division) to proceed[4]. This ensures we only score cells that have actively divided during exposure (binucleated cells), proving the compound had the opportunity to disrupt mitosis.

Step-by-Step Protocol:

  • Culturing: Culture TK6 human lymphoblastoid cells in RPMI 1640 medium.

  • Exposure: Expose cells to the test compound for 3 hours (+/- S9) or 24 hours (-S9 only).

  • Cytokinesis Block: Add Cytochalasin B (4-6 µg/mL) to block cytokinesis[4].

  • Harvesting: Harvest cells after 1.5-2.0 normal cell cycles.

  • Staining: Fix and stain cells with Acridine Orange or DAPI.

  • Scoring: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei[5].

Genotox Exposure Compound Exposure (+/- S9 Activation) CytoB Add Cytochalasin B (Actin Inhibitor) Exposure->CytoB Block Cytokinesis Blocked (Karyokinesis Proceeds) CytoB->Block Binucleate Binucleated Cells Formed Block->Binucleate Score Score for Micronuclei (OECD 487 Standard) Binucleate->Score

Fig 2. Logical sequence of the cytokinesis-block micronucleus assay (OECD 487).

Cardiotoxicity: Automated hERG Patch-Clamp

Causality & Self-Validation: The basic amine of the diazaspiro core can become trapped in the inner cavity of the hERG channel, blocking potassium efflux, prolonging the action potential, and leading to fatal arrhythmias (Torsades de Pointes). Automated patch-clamp is the gold standard because it directly measures ionic currents across the cell membrane, providing irrefutable electrophysiological validation of safety.

Step-by-Step Protocol:

  • Preparation: Culture CHO cells stably expressing the hERG potassium channel.

  • Loading: Load cells onto an automated patch-clamp system (e.g., QPatch).

  • Electrophysiology: Establish whole-cell configuration and apply a voltage step protocol (depolarization to +20 mV followed by a repolarization step to -50 mV to elicit the tail current).

  • Perfusion: Perfuse the test compound at escalating concentrations (0.1 to 30 µM).

  • Measurement: Measure the percentage inhibition of the hERG tail current and calculate the IC50.

hERG_Mechanism Compound Spirocyclic Basic Amine (Protonated at pH 7.4) Channel hERG Potassium Channel (Open State) Compound->Channel Binding Binding to Tyr652/Phe656 in Channel Cavity Channel->Binding Blockade K+ Efflux Blockade (Action Potential Prolongation) Binding->Blockade Risk QT Interval Prolongation (Arrhythmia Risk) Blockade->Risk

Fig 3. Mechanistic pathway of hERG channel blockade by protonated basic amines.

In Vivo Preliminary Safety: Acute Toxicity & Dose Ranging

Causality & Self-Validation: Once in vitro safety is established, we must define the Maximum Tolerated Dose (MTD) in a rodent model. According to the6[6], characterizing toxic effects with respect to target organs and dose dependence is essential to estimate an initial safe starting dose for human trials[7]. This validates the therapeutic window before committing to expensive, long-term IND-enabling studies.

Step-by-Step Protocol:

  • Acclimation: Acclimate healthy adult Sprague-Dawley rats (n=3/sex/group) for 7 days.

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage) using an escalating dose design (e.g., 10, 50, 100, 300 mg/kg).

  • Observation: Monitor continuously for the first 4 hours post-dose for acute clinical signs (tremors, lethargy, respiratory distress).

  • Tracking: Record body weights and food consumption daily for 14 days.

  • Necropsy: At day 15, euthanize animals and perform gross necropsy, weighing primary organs (liver, kidneys, heart).

  • MTD Determination: Determine the MTD, defined as the highest dose that does not cause unacceptable toxicity (e.g., >10% body weight loss or severe clinical signs)[7].

Data Presentation & Decision Matrix

To ensure rigorous, objective decision-making, all quantitative data generated from the protocols above must be evaluated against predefined Go/No-Go thresholds.

AssayParameter MeasuredAcceptable Threshold (Go)Unacceptable Threshold (No-Go)Mechanistic Rationale
3D HepG2 Cytotoxicity IC50 (µM)> 50 µM< 10 µMEnsures a sufficient therapeutic window above anticipated Cmax.
Ames Test (OECD 471) Mutagenic RevertantsNegative (No dose-response)Positive (≥2x vehicle control)DNA-reactive mutagens are strictly prohibited in early development.
Micronucleus (OECD 487) % Binucleated cells with MN< 2% (Historical control range)Statistically significant increasePrevents progression of clastogenic/aneugenic compounds.
hERG Patch-Clamp IC50 (µM)> 30 µM< 1 µMMitigates risk of Torsades de Pointes and sudden cardiac death.
In Vivo Acute Tox MTD (mg/kg)> 100 mg/kg< 10 mg/kgEstablishes a safe starting dose for sub-chronic ICH M3(R2) studies.

References

  • Title: ICH M3 (R2)
  • Title: M3(R2)
  • Title: 1,4-diazaspiro[5.
  • Source: policycommons.
  • Title: OECD 471: Bacterial Reverse Mutation Test (Ames Assay)
  • Source: gentronix.co.
  • Title: Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
  • Source: nucro-technics.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one as a 3D Piperazine Bioisostere in Drug Discovery

Executive Summary The optimization of pharmacokinetic and pharmacodynamic properties is a cornerstone of modern drug discovery. Historically, the piperazine ring has been one of the most frequently utilized nitrogenous h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic properties is a cornerstone of modern drug discovery. Historically, the piperazine ring has been one of the most frequently utilized nitrogenous heterocycles in medicinal chemistry. However, its flat, two-dimensional conformation often leads to suboptimal physicochemical properties, including poor metabolic stability, low aqueous solubility, and high hERG channel liability[1].

To address these challenges, medicinal chemists have increasingly turned to sp3-rich spirocyclic diamines[2]. 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one (also known as 1-acetyl-1,4-diazaspiro[5.5]undecane) serves as a highly versatile, mono-protected building block. By incorporating this spirocyclic core, researchers can systematically improve the three-dimensional spatial complexity of their lead compounds while utilizing the free secondary amine for late-stage diversification[3].

Mechanistic Rationale: Escaping from Flatland

The transition from planar aromatic or simple saturated rings to structurally complex spirocycles is driven by the "Escape from Flatland" paradigm. The causality behind choosing 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one lies in its unique geometric and electronic properties:

  • Altered Exit Vectors: Unlike piperazine, which projects its substituents in a linear, 180° orientation, the spiro[5.5]undecane core projects substituents at angled trajectories (approximately 109°). This allows the molecule to probe novel binding pockets within target proteins that are inaccessible to flat analogs[4].

  • Steric Shielding: The spiro-fused cyclohexane ring provides steric bulk adjacent to the basic nitrogen centers. This shielding reduces the rate of oxidative metabolism by cytochrome P450 enzymes (e.g., N-dealkylation) and mitigates off-target binding to the hERG potassium channel, a common cause of cardiotoxicity[5].

  • Pre-installed Pharmacokinetic Modifier: The N1-acetyl group neutralizes one of the basic nitrogens, converting it into an amide. This effectively lowers the overall basicity of the molecule, improving membrane permeability and reducing non-specific binding, while leaving the N4 position fully available as a nucleophilic handle for library synthesis.

G P Traditional Piperazine Core P1 Flat 2D Conformation P->P1 P2 High hERG Liability P->P2 S 1,4-Diazaspiro[5.5]undecane Core S1 3D Spatial Complexity (High Fsp3) S->S1 S2 Reduced Off-Target Binding S->S2 P1->S1 Escape from Flatland P2->S2 Altered pKa & Sterics

Logical mapping of physicochemical improvements when replacing piperazine with a spirocycle.

Physicochemical Profiling

To justify the integration of this building block into a screening library, we must quantify its structural advantages. The table below summarizes the predictive physicochemical shifts when moving from a standard piperazine core to the mono-acetylated spirocyclic derivative.

PropertyPiperazine Core1,4-Diazaspiro[5.5]undecane1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one
Molecular Weight ( g/mol ) 86.14154.25196.29
Fsp3 (Fraction of sp3 carbons) 1.001.000.91
H-Bond Donors 221
H-Bond Acceptors 222
3D Exit Vector Geometry Linear (180°)AngledAngled
Primary Basic Center pKa ~9.8~9.5~9.2 (Secondary amine)

Data synthesis indicates that the acetylated spirocycle maintains a high Fsp3 while optimizing the hydrogen bond donor/acceptor ratio for improved passive diffusion.

Synthetic Workflows & Protocols

The free secondary amine (N4) of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one is highly amenable to standard medicinal chemistry transformations. Below are field-proven, self-validating protocols for incorporating this building block into drug discovery pipelines.

G A 1-Acetyl-1,4-diazaspiro [5.5]undecane B1 Amide Coupling (HATU, DIPEA) A->B1 R-COOH B2 SNAr Reaction (Ar-X, Base) A->B2 Ar-F / Ar-Cl B3 Buchwald-Hartwig (Pd-Catalyst) A->B3 Ar-Br / Ar-I C1 N-Acyl Derivatives B1->C1 C2 N-Aryl Derivatives B2->C2 C3 Complex Anilines B3->C3 D In Vitro Screening (ADME & Target) C1->D C2->D C3->D

Workflow for generating structurally diverse spirocyclic libraries using the title building block.

Protocol A: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed to append electron-deficient heteroaromatics (e.g., pyrimidines, pyridines) to the spirocyclic core, a common motif in kinase inhibitors and GPCR ligands.

Mechanistic Causality: Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which stabilizes the highly polar Meisenheimer complex intermediate formed during the SNAr addition-elimination mechanism. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its steric bulk prevents it from competing with the spirocyclic amine for the electrophile, while efficiently neutralizing the generated HCl byproduct.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial, dissolve 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one (1.0 eq, 0.5 mmol) and the target heteroaryl chloride (1.1 eq, 0.55 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add DIPEA (2.5 eq, 1.25 mmol) dropwise at room temperature.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 90°C for 4–6 hours. Note: The steric bulk of the spiro[5.5] system kinetically hinders substitution at room temperature, necessitating thermal activation.

  • Self-Validation Step (In-Process): Withdraw a 5 µL aliquot and analyze via LC-MS. The disappearance of the spirocyclic starting material ( m/z [M+H]+ 197.1) and the emergence of the product mass confirm conversion. If >10% unreacted amine persists, add 0.5 eq of DIPEA and elevate the temperature to 100°C for an additional 2 hours.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove the DMF, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Amide Coupling for Bis-Amide Library Generation

This protocol generates highly stable bis-amide derivatives, frequently utilized to probe deep, narrow binding pockets.

Mechanistic Causality: HATU is selected over traditional carbodiimides (like EDC/HOBt) due to its superior efficiency in coupling sterically hindered secondary amines. HATU rapidly forms an active HOAt ester with the carboxylic acid, which accelerates the nucleophilic attack by the hindered N4 nitrogen of the spirocycle and minimizes epimerization of chiral substrates.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the target carboxylic acid (1.1 eq, 0.55 mmol) and HATU (1.2 eq, 0.60 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL). Add DIPEA (3.0 eq, 1.5 mmol) and stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one (1.0 eq, 0.5 mmol) in a single portion. Stir the reaction mixture at room temperature for 2–3 hours.

  • Self-Validation Step (Workup & Purity): Dilute the reaction with DCM (10 mL) and perform a sequential aqueous wash: first with 1M aqueous HCl (10 mL), then with saturated aqueous NaHCO₃ (10 mL).

    • Causality of Validation: The basic wash removes unreacted carboxylic acid and acidic HOAt byproducts, while the acidic wash clears residual DIPEA and any unreacted spirocyclic amine.

  • TLC Verification: Spot the organic layer on a silica TLC plate and stain with Ninhydrin. The absence of a colored spot upon heating confirms that all secondary amine starting material has been successfully consumed or washed out, validating the purity of the organic phase.

  • Final Isolation: Dry the organic layer over MgSO₄, filter, and evaporate to yield the pure bis-amide product.

References

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: ResearchGate / Helvetica Chimica Acta URL:[2]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute / ACS URL:[1]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: MDPI URL:[5]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes Source: RSC Publishing URL:[3]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Source: ResearchGate / ACS URL:[4]

Sources

Application

Application Note: 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one in Advanced Medicinal Chemistry

Executive Summary & Mechanistic Rationale The transition from planar, two-dimensional aromatics to complex three-dimensional architectures is a defining paradigm in modern drug discovery. 1-{1,4-Diazaspiro[5.5]undecan-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition from planar, two-dimensional aromatics to complex three-dimensional architectures is a defining paradigm in modern drug discovery. 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one (commonly referred to as 1-acetyl-1,4-diazaspiro[5.5]undecane) represents a highly specialized spirocyclic diamine building block. It is strategically deployed as a conformationally restricted bioisostere for traditional saturated heterocycles like piperazine and homopiperazine[1].

The Causality of Structural Design

The utility of this specific molecule is rooted in its precise structural features:

  • Spirocyclic Core (3D Exit Vectors): Unlike the "flatland" geometry of piperazine, the spiro[5.5]undecane system introduces a strict 90° orthogonal twist between the two six-membered rings. This rigid 3D topology reduces the entropic penalty upon target binding and allows the molecule to project functional groups into deep, complex hydrophobic pockets that planar rings cannot access[2].

  • N1-Acetylation (pKa Modulation): Highly basic diamines often suffer from poor membrane permeability and high off-target hERG channel liability (cardiotoxicity). The acetyl group at the N1 position acts as a stable, non-cleavable electron-withdrawing amide. This significantly lowers the basicity of the molecule while leaving the N4 secondary amine available for targeted, late-stage functionalization.

  • Steric Shielding: The quaternary spiro carbon provides immense steric hindrance against cytochrome P450-mediated α-oxidation, dramatically improving the metabolic half-life of the resulting drug candidates[1].

Key Applications in Drug Development

Oncology: Scaffolds for CDK4/6 Inhibitors

Spirocyclic diamines are critical components in the design of next-generation cyclin-dependent kinase (CDK) 4/6 inhibitors (e.g., trilaciclib analogues)[3]. When coupled to a pyrimidine or pyrrolopyrimidine core, the 1,4-diazaspiro[5.5]undecane moiety occupies the solvent-exposed region of the ATP-binding cleft. The rigidity of the spirocycle ensures that the molecule maintains the precise trajectory required to form critical hydrogen bonds with the kinase hinge region without adopting unfavorable conformations[3].

CDK_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates CDK46 CDK4/6 Kinase CyclinD->CDK46 Binds Rb Rb Protein CDK46->Rb Phosphorylates E2F E2F Factor Rb->E2F Releases Proliferation Tumor Cell Proliferation E2F->Proliferation Drives Cell Cycle Drug Spirocyclic Inhibitor Drug->CDK46 Blocks ATP Pocket

Mechanism of CDK4/6 inhibition by spirocyclic derivatives blocking tumor proliferation.

Neurology: Anticonvulsant Development

Derivatives of 1,4-diazaspiro[5.5]undecane have demonstrated profound efficacy in neurology, specifically as anticonvulsants. When functionalized into 3,5-diones (ring-expanded hydantoins), these spiro compounds show exceptional protection against pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizures, often outperforming classical gold standards like phenobarbital in murine models[4].

Quantitative Physicochemical Profiling

To justify the replacement of standard piperazine with 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one, we must analyze the quantitative shifts in physicochemical properties.

Property1-Acetylpiperazine1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-oneImpact on Drug Design
Fraction sp³ (Fsp³) 0.670.85Higher 3D character; correlates with clinical success and improved aqueous solubility.
Conformational Rigidity Low (Flexible chair flips)High (Spiro-locked geometry)Improved target affinity; lower entropy loss upon binding.
Exit Vector Angle ~180° (Linear projection)~90° (Orthogonal twist)Enables access to novel, non-linear binding pockets.
Metabolic Stability (t½) Moderate (Prone to α-oxidation)High (Steric shielding at spiro center)Longer pharmacokinetic half-life; reduced hepatic clearance.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

To integrate 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one into a drug scaffold, the free N4 secondary amine is typically coupled to an aryl or heteroaryl halide. The following self-validating protocol outlines a highly efficient Buchwald-Hartwig cross-coupling methodology.

Workflow Visualization

Synthetic_Workflow Step1 1. Reagent Preparation (Glovebox, Ar atm) Step2 2. Catalytic Activation (Pd2(dba)3 + BINAP) Step1->Step2 Step3 3. Cross-Coupling (90°C, 12h, Toluene) Step2->Step3 IPC In-Process Control (LC-MS & TLC validation) Step3->IPC Step4 4. Aqueous Workup (Celite filtration, EtOAc) IPC->Step4 If Conversion >95% Step5 5. Purification (Flash Chromatography) Step4->Step5

Self-validating Buchwald-Hartwig cross-coupling workflow for spirocyclic functionalization.

Step-by-Step Methodology

Reagents Required:

  • 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one (1.2 equiv)

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv)

  • rac-BINAP (0.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.2 M relative to aryl bromide)

Procedure & Causality:

  • System Degassing (Critical Step): Add anhydrous toluene to a Schlenk flask and sparge with ultra-pure Argon for 30 minutes. Causality: Oxygen is a potent poison to the Pd(0) active species. Failure to degas will lead to rapid catalyst deactivation and promote unwanted homocoupling of the aryl halide.

  • Catalyst Pre-Activation: Inside an argon-filled glovebox, combine Pd₂(dba)₃ and rac-BINAP in the degassed toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red. Causality: BINAP is selected specifically for its wide bite angle (~92°). This geometry accommodates the severe steric bulk of the spiro[5.5]undecane system and accelerates the reductive elimination step, effectively outcompeting deleterious β-hydride elimination pathways.

  • Reagent Addition: Add the aryl bromide, 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one, and NaOtBu to the active catalyst mixture. Seal the flask, remove it from the glovebox, and heat to 90°C in an oil bath for 12 hours.

  • In-Process Control (IPC) & Self-Validation: After 12 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. Validation Metric: The reaction is deemed complete only when the UV trace (254 nm) shows >95% consumption of the starting aryl bromide, accompanied by the appearance of the desired [M+H]⁺ product mass. If conversion is <95%, inject an additional 0.02 equiv of Pd₂(dba)₃ and heat for 4 more hours.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad generously with Ethyl Acetate (EtOAc).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient elution: Dichloromethane to 10% Methanol in Dichloromethane) to yield the pure N-aryl spirocyclic derivative.

References

  • Anticonvulsant profiles of certain new 6-aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. National Center for Biotechnology Information (NCBI) / MDPI.[4] URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, ACS Publications.[1] URL:[Link]

  • Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines (US10865210B2). Google Patents / G1 Therapeutics.[3] URL:

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta / Reymond Research Group.[2] URL:[Link]

Sources

Method

Application Note: Preparation of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one Libraries for High-Throughput Screening

Scientific Rationale: Escaping Flatland with Spirocyclic Scaffolds In contemporary drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor physicoch...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: Escaping Flatland with Spirocyclic Scaffolds

In contemporary drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor physicochemical properties, such as low aqueous solubility and off-target promiscuity. To combat this, medicinal chemistry has pivoted toward the incorporation of rigidified, sp³-rich architectures—a paradigm widely known as "escaping flatland"[1].

Spirocyclic scaffolds, particularly spirocyclic diamines, offer a privileged structural motif. They project functional groups into three-dimensional space with precise vectors, mimicking the complexity of natural products while maintaining the synthetic tractability required for high-throughput screening (HTS)[2].

This application note details the comprehensive workflow for generating a highly diverse HTS library utilizing 1-{1,4-diazaspiro[5.5]undecan-1-yl}ethan-1-one as the core scaffold.

Scaffold Analysis and Causality of Design

The 1,4-diazaspiro[5.5]undecane system consists of a piperazine ring fused to a cyclohexane ring via a single spiro carbon[3]. In our core building block, 1-{1,4-diazaspiro[5.5]undecan-1-yl}ethan-1-one, the nitrogen at position 1 (N1) is capped with an acetyl group.

Why is this specific scaffold optimal for HTS library generation?

  • Regiocontrol: The N1 acetylation eliminates regioselectivity issues, leaving the secondary amine at position 4 (N4) exclusively available for divergent functionalization.

  • Metabolic Stability: The steric bulk provided by the spiro-cyclohexyl ring shields the piperazine core, historically reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to unhindered piperazines[4].

  • Fsp³ Enhancement: The spiro center guarantees a high fraction of sp³ carbons (Fsp³), directly correlating with improved clinical success rates[1].

Divergent Synthesis Strategy & Self-Validating Workflow

To maximize chemical space coverage, the secondary amine (N4) of the scaffold is subjected to three parallel derivatization pathways: Amidation , Sulfonylation , and Reductive Amination .

To ensure the protocol acts as a self-validating system , we employ solid-phase scavenger resins rather than traditional liquid chromatography for purification. By utilizing polymer-supported (PS) electrophiles and nucleophiles, unreacted starting materials are covalently trapped and filtered away. The system validates itself via an automated in-line LC-MS/ELSD (Evaporative Light Scattering Detector) gate: only wells achieving >85% purity are automatically routed to acoustic dispensing for biological screening[5].

G cluster_reactions Parallel Derivatization (96-well format) Core 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one (Secondary Amine Handle) Amidation Amidation (HATU, DIPEA) Core->Amidation Sulfonylation Sulfonylation (Pyridine, DCM) Core->Sulfonylation RedAmination Reductive Amination (NaBH(OAc)3) Core->RedAmination Scavenger Solid-Phase Scavenging (PS-Trisamine / PS-Isocyanate) Amidation->Scavenger Sulfonylation->Scavenger RedAmination->Scavenger QC In-line LC-MS/ELSD QC (Self-Validating Gate: >85% Purity) Scavenger->QC HTS Acoustic Dispensing (Ready for HTS) QC->HTS

Self-validating HTS library workflow for spirocyclic scaffold derivatization.

Experimental Protocols

General Note: All reactions are performed in 96-well deep-well polypropylene plates. Reagents are dispensed using automated liquid handlers to minimize human error and ensure volumetric precision.

Protocol A: Parallel Amidation

Causality: HATU is selected as the coupling reagent because the N4 position of the spirocycle is sterically hindered. HATU's superior reactivity ensures complete conversion of the secondary amine, which weaker reagents (like EDC/HOBt) often fail to achieve.

  • Preparation: Dispense 1-{1,4-diazaspiro[5.5]undecan-1-yl}ethan-1-one (0.1 mmol, 1.0 eq) dissolved in anhydrous DMF (500 µL) into each well.

  • Activation: To a separate plate containing diverse carboxylic acids (0.12 mmol, 1.2 eq), add HATU (0.15 mmol, 1.5 eq) and DIPEA (0.3 mmol, 3.0 eq) in DMF (250 µL). Incubate for 10 minutes to form the active ester.

  • Coupling: Transfer the activated acid solutions to the scaffold plate. Seal and agitate at 25°C for 16 hours.

  • Scavenging (Self-Validation): Add PS-Trisamine resin (3.0 eq, to scavenge excess acid and HATU byproducts) and PS-Isocyanate resin (3.0 eq, to scavenge any unreacted spirocyclic amine). Agitate for 4 hours.

  • Filtration: Filter the plate into a collection block and evaporate the solvent using a centrifugal evaporator.

Protocol B: Parallel Sulfonylation

Causality: Pyridine is used both as a base and a nucleophilic catalyst to accelerate the reaction between the sterically hindered amine and sulfonyl chlorides.

  • Preparation: Dispense the core scaffold (0.1 mmol, 1.0 eq) in anhydrous DCM (500 µL) into the reaction plate.

  • Coupling: Add pyridine (0.3 mmol, 3.0 eq) followed by diverse sulfonyl chlorides (0.12 mmol, 1.2 eq) dissolved in DCM (250 µL). Seal and agitate at 25°C for 12 hours.

  • Scavenging: Add PS-Trisamine resin (3.0 eq) to quench and remove unreacted sulfonyl chlorides. Agitate for 3 hours.

  • Filtration: Filter the plate and remove DCM under a stream of nitrogen.

Protocol C: Parallel Reductive Amination

Causality: Sodium triacetoxyborohydride (STAB) is chosen over sodium cyanoborohydride due to its lower toxicity and its inability to reduce aldehydes directly, ensuring the equilibrium favors iminium ion formation prior to reduction.

  • Imine Formation: Dispense the core scaffold (0.1 mmol, 1.0 eq) and diverse aldehydes (0.12 mmol, 1.2 eq) in 1,2-dichloroethane (DCE, 500 µL). Add glacial acetic acid (0.1 mmol, 1.0 eq) to catalyze iminium formation. Agitate for 2 hours.

  • Reduction: Add STAB (0.2 mmol, 2.0 eq) as a solid or slurry. Agitate at 25°C for 16 hours.

  • Scavenging: Add PS-Tosylhydrazine resin (3.0 eq) to scavenge unreacted aldehydes, and PS-Benzaldehyde (3.0 eq) to scavenge unreacted core amine. Agitate for 4 hours.

  • Filtration: Filter and evaporate the DCE.

Quantitative Data & Quality Control

To ensure the resulting library is immediately applicable for drug discovery[5], the target physicochemical space was strictly computationally filtered prior to reagent selection. The data below summarizes the targeted chemical space and the expected synthetic performance based on our self-validating scavenger workflow.

Table 1: Target Physicochemical Space for the 1,4-Diazaspiro[5.5]undecane Library

ParameterTarget RangeScientific Rationale
Molecular Weight (MW) 300 - 450 DaOptimal for lead-like chemical space, allowing room for future fragment growth.
Fsp³ (Fraction sp³) > 0.45Enhances 3D character, directly correlating with improved aqueous solubility.
cLogP 1.5 - 3.5Balances passive membrane permeability with metabolic stability.
TPSA 40 - 90 ŲEnsures good oral bioavailability and potential blood-brain barrier (BBB) penetration.

Table 2: High-Throughput Synthesis Quality Control Metrics

Reaction ClassAverage Crude PurityPost-Scavenger Purity (ELSD)Average Isolated Yield
Parallel Amidation 75 - 85%> 92%65 - 80%
Parallel Sulfonylation 80 - 90%> 95%70 - 85%
Reductive Amination 70 - 80%> 88%55 - 75%

Note: Compounds failing to meet the >85% purity threshold via the automated LC-MS/ELSD gate are flagged and excluded from the final HTS plating.

HTS Formatting and Storage

Following evaporation, all validated library members are dissolved in 100% molecular-biology grade DMSO to a standardized concentration of 10 mM. The plates are barcoded and stored at –20°C in a low-humidity environment to prevent water absorption, which can degrade DMSO stocks over time. For biological screening, compounds are transferred to assay plates using acoustic liquid dispensing (e.g., Echo® liquid handlers) to eliminate tip-based cross-contamination and ensure nanoliter precision.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection Source: ResearchGate URL:[Link]

  • SymeGold | Compound Library for Drug Discovery Source: Symeres URL:[Link]

  • Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones Source: MDPI URL:[Link]

  • Synthesis of 1,4-diazaspiro[5.

Sources

Application

Application Notes and Protocols for the Scale-Up Manufacturing and Synthesis of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one

Introduction 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one is a spirocyclic diamine derivative with potential applications in pharmaceutical and materials science. Its unique three-dimensional structure and the presence...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one is a spirocyclic diamine derivative with potential applications in pharmaceutical and materials science. Its unique three-dimensional structure and the presence of both a secondary amine and a tertiary amide offer a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of the scalable synthesis and manufacturing of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The protocols detailed herein are designed to be robust, scalable, and based on established principles of organic synthesis.

Synthetic Strategy Overview

The synthesis of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one is most effectively approached in a two-stage process. The first stage involves the construction of the core 1,4-diazaspiro[5.5]undecane scaffold. The second stage is the selective mono-acetylation of the diamine to yield the final product. This strategy allows for better control over the reaction and facilitates purification of the intermediate and the final compound.

Synthetic_Overview Starting_Materials Commercially Available Starting Materials Intermediate 1,4-Diazaspiro[5.5]undecane Starting_Materials->Intermediate Stage 1: Scaffold Synthesis Final_Product 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one Intermediate->Final_Product Stage 2: Selective Acetylation

Caption: Overall two-stage synthetic strategy.

Stage 1: Synthesis of 1,4-Diazaspiro[5.5]undecane

The synthesis of the 1,4-diazaspiro[5.5]undecane core is a critical first step. While various methods for the synthesis of substituted diazaspiro[5.5]undecane derivatives have been reported, a scalable route to the parent, unsubstituted ring system is paramount for the production of the target molecule.[1][2] A practical approach involves the synthesis of an intermediate, 1,4-diazaspiro[5.5]undecan-3-one, followed by its reduction.[3][4]

Protocol 1.1: Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one

This protocol is adapted from patented procedures and is designed for robust, large-scale production.[3][4] The synthesis involves a multi-step, one-pot reaction starting from cyclohexanone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (molar eq.)
Cyclohexanone98.140.9471.0
Nitromethane61.041.1381.2
Methyl Glycinate HCl125.55-1.1
Triethylamine101.190.7262.5
Methanol32.040.792As solvent
Raney Nickel--Catalytic
Hydrogen Gas2.02-Excess

Procedure:

  • Reaction Setup: To a suitable high-pressure reactor, add methanol, cyclohexanone, and nitromethane.

  • Henry Reaction and Dehydration: Cool the mixture to 0-5 °C and slowly add triethylamine. Allow the reaction to warm to room temperature and stir for 12-16 hours. This step forms the (nitromethylene)cyclohexane intermediate.

  • Michael Addition: Add methyl glycinate hydrochloride and an additional equivalent of triethylamine to the reaction mixture. Heat the mixture to 50-60 °C and stir for 24 hours.

  • Work-up and Isolation: Cool the reaction mixture and filter to remove any solids. Concentrate the filtrate under reduced pressure. The resulting crude product, methyl (1-(nitromethyl)cyclohexyl)glycinate, can be carried forward to the next step without extensive purification.

Protocol 1.2: Reduction and Cyclization to 1,4-Diazaspiro[5.5]undecane

The crude nitro-ester from the previous step is reduced and cyclized to form the desired diamine.

Procedure:

  • Reduction of Nitro Group: Dissolve the crude methyl (1-(nitromethyl)cyclohexyl)glycinate in methanol in a high-pressure hydrogenation reactor. Add a catalytic amount of Raney Nickel slurry.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 40-50 °C. Maintain the pressure and temperature until the reaction is complete (as monitored by TLC or GC-MS).

  • Cyclization and Saponification: After the reduction is complete, add a solution of sodium hydroxide in methanol to the reaction mixture. Heat the mixture to reflux for 4-6 hours to effect cyclization and saponification of the ester.

  • Work-up and Purification: Cool the reaction mixture and filter off the catalyst. Concentrate the filtrate under reduced pressure. The residue is then taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 1,4-diazaspiro[5.5]undecane. Further purification can be achieved by vacuum distillation.

Stage1_Workflow cluster_0 Protocol 1.1: Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one (Intermediate) cluster_1 Protocol 1.2: Reduction and Cyclization A Cyclohexanone + Nitromethane B Henry Reaction & Dehydration A->B C (Nitromethylene)cyclohexane B->C D Michael Addition with Methyl Glycinate C->D E Methyl (1-(nitromethyl)cyclohexyl)glycinate D->E F Nitro Group Reduction (Hydrogenation) E->F G Methyl (1-(aminomethyl)cyclohexyl)glycinate F->G H Saponification & Cyclization G->H I 1,4-Diazaspiro[5.5]undecane H->I

Caption: Workflow for the synthesis of 1,4-diazaspiro[5.5]undecane.

Stage 2: Selective Mono-acetylation of 1,4-Diazaspiro[5.5]undecane

The selective acylation of one of the two secondary amine groups in 1,4-diazaspiro[5.5]undecane is a critical step to obtain the desired product. Achieving high selectivity for mono-acylation over di-acylation is the primary challenge in this stage. Several methods can be employed, with the choice depending on the desired scale, cost, and purity requirements.[5][6][7]

Protocol 2.1: Direct Mono-acetylation with Acetic Anhydride

This is the most atom-economical and cost-effective method, but requires careful control of reaction conditions to maximize the yield of the mono-acetylated product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (molar eq.)
1,4-Diazaspiro[5.5]undecane154.25-1.0
Acetic Anhydride102.091.081.0 - 1.1
Triethylamine101.190.7261.2
Dichloromethane (DCM)84.931.33As solvent

Procedure:

  • Reaction Setup: In a reactor equipped with a dropping funnel and a thermometer, dissolve 1,4-diazaspiro[5.5]undecane and triethylamine in dichloromethane.

  • Controlled Addition of Acetylating Agent: Cool the solution to 0-5 °C. Slowly add a solution of acetic anhydride in dichloromethane dropwise, maintaining the temperature below 10 °C. The slow addition and low temperature are crucial to favor mono-acylation.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS to determine the optimal reaction time and prevent the formation of the di-acetylated byproduct.

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it successively with a dilute solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on a laboratory scale. For industrial scale, purification can be achieved by crystallization or distillation under high vacuum.

Protocol 2.2: Selective Mono-acetylation using an Activating Agent (CDI)

This method offers higher selectivity for mono-acylation by using 1,1'-Carbonyldiimidazole (CDI) to activate the acetic acid.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
1,4-Diazaspiro[5.5]undecane154.251.0
Acetic Acid60.051.0
1,1'-Carbonyldiimidazole (CDI)162.151.05
Tetrahydrofuran (THF)-As solvent

Procedure:

  • Activation of Acetic Acid: In a dry reactor under an inert atmosphere, dissolve CDI in anhydrous THF. Slowly add acetic acid to the solution and stir for 1-2 hours at room temperature to form the acyl imidazole intermediate.

  • Acylation Reaction: In a separate reactor, dissolve 1,4-diazaspiro[5.5]undecane in anhydrous THF. Slowly add the pre-formed acyl imidazole solution to the diamine solution at room temperature.

  • Reaction Completion and Work-up: Stir the reaction mixture for 4-6 hours. Monitor the reaction by TLC or LC-MS. After completion, remove the solvent under reduced pressure.

  • Purification: The residue can be purified by extraction and subsequent crystallization or distillation to yield the pure mono-acetylated product.

Stage2_Comparison cluster_0 Protocol 2.1: Direct Acetylation cluster_1 Protocol 2.2: CDI-Mediated Acetylation Diamine 1,4-Diazaspiro[5.5]undecane Direct_Reagents Acetic Anhydride (1.0-1.1 eq) Triethylamine, DCM, 0-5°C Diamine->Direct_Reagents CDI_Reagents Acetic Acid + CDI (Acyl Imidazole) THF, RT Diamine->CDI_Reagents Direct_Product 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one + Di-acetylated byproduct Direct_Reagents->Direct_Product Direct_Pros Pros: - Cost-effective - Atom economical Direct_Product->Direct_Pros Direct_Cons Cons: - Lower selectivity - Requires careful control Direct_Product->Direct_Cons CDI_Product 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one (High Selectivity) CDI_Reagents->CDI_Product CDI_Pros Pros: - High selectivity - Milder conditions CDI_Product->CDI_Pros CDI_Cons Cons: - Higher cost (CDI) - Additional step CDI_Product->CDI_Cons

Caption: Comparison of mono-acetylation strategies.

Scale-Up Considerations and Process Optimization

When scaling up the synthesis of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one, several factors must be considered to ensure a safe, efficient, and cost-effective process.

  • Heat Management: Both the synthesis of the spiro-diamine and the acylation step are exothermic. Proper reactor design with efficient cooling systems is crucial to maintain temperature control and prevent runaway reactions.

  • Reagent Addition: For the direct acetylation protocol, the rate of addition of acetic anhydride is a critical parameter that directly influences the selectivity. Automated dosing systems are recommended for large-scale production.

  • Solvent Selection: The choice of solvent should be based on factors such as solubility of reactants and products, ease of removal, cost, and safety. For industrial applications, solvents with higher flash points and lower toxicity are preferred.

  • Purification: While chromatography is a valuable tool for laboratory-scale purification, it is often not practical for large-scale manufacturing. Crystallization, distillation, and extraction are more suitable industrial purification techniques. Developing a robust crystallization process for the final product is highly recommended to achieve high purity.

  • Process Analytical Technology (PAT): Implementing in-line monitoring techniques (e.g., FTIR, Raman spectroscopy) can provide real-time information on reaction progress, helping to optimize reaction times and improve batch-to-batch consistency.

Conclusion

The synthesis of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one can be successfully achieved on a large scale through a well-defined two-stage process. The synthesis of the 1,4-diazaspiro[5.5]undecane core via a reductive cyclization pathway, followed by a carefully controlled selective mono-acetylation, provides a reliable route to the target compound. The choice of the acetylation protocol will depend on the specific requirements of the project, with direct acetylation offering a cost-effective solution and CDI-mediated acylation providing higher selectivity. Careful consideration of scale-up parameters is essential for a safe and efficient manufacturing process.

References

  • Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2305-S2314. [Link]

  • Kamal, A., et al. (2011). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry, 13(9), 2444-2449. [Link]

  • Biftu, T., et al. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. WO2020041770A1.
  • Biftu, T., et al. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. US20210179567A1.
  • Kumar, A., et al. (2010). Imidazole-catalyzed monoacylation of symmetrical diamines. Organic Letters, 12(20), 4640-4643. [Link]

  • Li, J., et al. (2019). A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Reaction Chemistry & Engineering, 4(11), 1957-1962. [Link]

  • Barakat, A., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one crystallization

Welcome to the technical support center for the synthesis and purification of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this spirocyclic amide, a valuable intermediate in pharmaceutical synthesis.[1][2] The crystallization of this compound, while crucial for achieving high purity, can be fraught with challenges, often stemming from common, yet persistent, impurities.

This document provides a series of troubleshooting guides and frequently asked questions in a direct Q&A format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve crystallization issues effectively.

Section 1: Frequently Asked Questions (FAQs) - General Crystallization Issues

This section addresses broad challenges encountered during the crystallization process.

Q1: My product is not crystallizing and has "oiled out." What are the common causes and solutions?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem that typically occurs when a solution becomes supersaturated at a temperature above the melting point of the impure compound. The presence of impurities significantly depresses the melting point of the eutectic mixture.[3]

Causality and Troubleshooting Steps:

  • High Impurity Load: A significant amount of impurity can lower the melting point of your product to below the temperature of the crystallization solvent.

    • Solution: Before crystallization, perform a workup to remove bulk impurities. An aqueous wash with dilute acid can remove basic starting materials, while a wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic byproducts like acetic acid.[4][5]

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high, or the product may be excessively soluble even at lower temperatures.[3]

    • Solution: Select a solvent with a boiling point lower than the melting point of your pure compound. If the compound is too soluble, consider a two-solvent (solvent/anti-solvent) system. Dissolve the compound in a minimum of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[6]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered crystal lattice to form.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated from the surface by a cork ring or paper towels. Once at room temperature, cooling can be gradually continued in an ice bath to maximize yield.[3][7]

  • Supersaturation: The solution may be supersaturated but lacks a nucleation point to initiate crystallization.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent level. The microscopic scratches provide a surface for nucleation.[8] Alternatively, add a "seed crystal" from a previous successful batch.

Q2: The crystallization yield is very low. How can I improve it?

A2: A low yield indicates that a significant portion of your product remains dissolved in the mother liquor.

Causality and Troubleshooting Steps:

  • Excess Solvent: Using too much solvent is the most common cause of low recovery. The principle of recrystallization relies on the differential solubility of the compound at high and low temperatures; excess solvent will keep more of the compound dissolved even when cold.[7][8]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[8] If you have already completed the filtration, you can attempt to recover more product by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that second-crop crystals are often less pure.

  • Incorrect Solvent System: The chosen solvent may be too "good," meaning the compound has high solubility even at low temperatures.

    • Solution: Re-evaluate your solvent choice. A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[9][10] Refer to the solvent screening protocol below.

  • Premature Crystallization: If the compound crystallizes too early (e.g., during hot filtration to remove insoluble impurities), product will be lost.

    • Solution: Use a pre-heated funnel and flask for hot filtration, and add a small excess of hot solvent before filtering to ensure the compound remains in solution. This excess solvent can be boiled off before the final cooling step.[7]

Section 2: Troubleshooting Specific Impurities

This section details issues arising from specific chemical impurities related to the synthesis of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one.

Q3: How do I detect and remove unreacted 1,4-Diazaspiro[5.5]undecane?

A3: The starting material, 1,4-Diazaspiro[5.5]undecane, is a secondary amine and is significantly more basic and polar than the N-acetylated product.

Detection:

  • TLC Analysis: The starting amine will have a much lower Rf value (it will stick to the silica gel more) than the product in typical solvent systems like ethyl acetate/hexane or dichloromethane/methanol. It often "streaks" on the TLC plate.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the N-H protons of the unreacted amine will be visible. The chemical shifts of the protons adjacent to the free amine will also differ from those in the acetylated product.

Removal Protocol: The basic nature of this impurity makes it easy to remove with an acidic wash during the workup, before attempting crystallization.

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1M solution of hydrochloric acid (HCl). The basic amine will react to form a water-soluble ammonium salt and move into the aqueous layer.

  • Separate the layers.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude product, now free of the basic starting material.

Q4: My product seems to contain a less polar impurity. Could it be the di-acetylated byproduct, and how can I remove it?

A4: Yes, a common side reaction in the N-acetylation of a compound with two available secondary amines is di-acetylation, leading to the formation of 1,4-diacetyl-1,4-diazaspiro[5.5]undecane.[4] This byproduct is less polar than your desired mono-acetylated product.

Detection:

  • TLC Analysis: The di-acetylated compound will have a higher Rf value (travel further up the plate) than the mono-acetylated product due to its reduced polarity (no N-H group for hydrogen bonding).

  • Mass Spectrometry: The di-acetylated product will have a molecular weight that is 42.04 g/mol higher than the desired product (the mass of an additional acetyl group, -COCH₃).

  • NMR Spectroscopy: The ¹H NMR spectrum will lack the N-H proton signal and will show symmetry consistent with acetylation at both nitrogen atoms.

Removal Strategies:

  • Reaction Stoichiometry Control: The best solution is prevention. Carefully control the stoichiometry of your acetylating agent (e.g., acetic anhydride or acetyl chloride). Using 1.0 to 1.1 equivalents is a good starting point to minimize over-acetylation.[4]

  • Fractional Crystallization: This can be effective if the solubilities of the mono- and di-acetylated products are sufficiently different in a given solvent. This requires careful solvent screening. The more soluble di-acetylated impurity may remain in the mother liquor while the desired product crystallizes out.

  • Column Chromatography: If crystallization fails to provide adequate separation, silica gel chromatography is a highly effective method. The polarity difference between the two compounds allows for good separation using a gradient elution, for example, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate.

Q5: How does residual water or solvent affect crystallization, and what are the best drying methods?

A5: Residual solvents, and particularly water, can have a profound impact on crystallization by interfering with the crystal packing or acting as an anti-solvent. Water can sometimes induce a crystal transition or, conversely, prevent crystallization altogether, leading to oils.[11][12]

Impact:

  • Inhibition of Crystallization: Solvent molecules can disrupt the intermolecular interactions (like hydrogen bonding) necessary for forming a stable crystal lattice.

  • Formation of Hydrates/Solvates: The compound may co-crystallize with water or solvent molecules, leading to a different crystal form with different physical properties.

  • Oiling Out: The presence of water can increase the solubility of polar impurities, contributing to the depression of the melting point.

Best Practices:

  • Anhydrous Reaction Conditions: When performing the N-acetylation, especially with moisture-sensitive reagents like acetyl chloride, use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.[4]

  • Thorough Workup: After aqueous washes, ensure the organic layer is thoroughly dried with a drying agent like anhydrous Na₂SO₄ or MgSO₄ before solvent removal.

  • Drying the Crude Product: Before attempting crystallization, ensure the crude solid is free of residual solvents. This can be achieved by placing the material under high vacuum for several hours. For stubborn solvents, gentle heating in a vacuum oven (well below the compound's melting point) can be effective.

Section 3: Protocols and Methodologies

Protocol 1: General Recrystallization Workflow
  • Solvent Selection: Place a small amount (~20-30 mg) of your crude product in a test tube. Add a candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heat the test tube. The compound should dissolve completely in a minimal amount of the hot solvent.[9]

  • Allow the solution to cool to room temperature. Abundant, well-formed crystals should appear.

  • Dissolution: Place the bulk of the crude product in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent and heat to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is just dissolved.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl and bring back to a boil for 1-2 minutes.

  • Hot Filtration (If Necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air dry. For final drying, transfer the crystals to a watch glass and dry in a desiccator or a vacuum oven.

Section 4: Data and Visualization

Table 1: Summary of Common Impurities and Troubleshooting
Impurity NameStructureKey Characteristics & DetectionRecommended Removal Method
1,4-Diazaspiro[5.5]undecane Starting MaterialPolarity: High (Low Rf on TLC). Basicity: Basic. Detection: TLC, ¹H NMR (presence of N-H).Pre-crystallization workup: Wash organic solution with 1M HCl.
1,4-Diacetyl-1,4-diazaspiro[5.5]undecane Di-acetylated ByproductPolarity: Low (High Rf on TLC). Detection: TLC, MS (+42 Da), ¹H NMR (symmetrical, no N-H).Prevention: Use ~1.0 eq. of acetylating agent. Purification: Fractional crystallization or silica gel chromatography.
Acetic Acid Reagent ByproductAcidity: Acidic. Detection: Odor, can be seen on ¹H NMR.Pre-crystallization workup: Wash organic solution with saturated NaHCO₃.
Water / Residual Solvent Process ContaminantImpact: Can inhibit crystallization or cause "oiling out." Detection: ¹H NMR, Karl Fischer titration (for water).Thoroughly dry crude product under high vacuum before crystallization. Use anhydrous reagents/solvents.
Diagrams

G start Crude Product Ready for Crystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Product 'Oils Out' or No Crystals crystals_form->oil_out No crystals_ok Crystals Formed crystals_form->crystals_ok Yes check_mp Check Solvent BP vs. Product MP oil_out->check_mp scratch Try Scratching / Seeding check_mp->scratch change_solvent Change Solvent / Use Anti-Solvent System scratch->change_solvent change_solvent->dissolve filter_wash Vacuum Filter & Wash with Cold Solvent crystals_ok->filter_wash check_purity Check Purity (TLC, NMR, etc.) filter_wash->check_purity pure Product is Pure check_purity->pure Yes impure Impurities Detected check_purity->impure No identify_impurity Identify Impurity (See Table 1) impure->identify_impurity pre_purify Perform Pre-Crystallization Wash or Chromatography identify_impurity->pre_purify pre_purify->start

G sm sm product product sm->product + Acetyl Group - H product->sm Hydrolysis byproduct byproduct product->byproduct + Acetyl Group - H

References

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Google Patents. (n.d.). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Google Patents. (n.d.). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Wired Chemist. (n.d.). Recrystallization. Retrieved March 13, 2026, from [Link]

  • Saito, H., et al. (2022). Water-Induced Crystal Transition and Accelerated Relaxation Process of Polyamide 4 Chains in Microfibers. Biomacromolecules. ACS Publications. Retrieved March 13, 2026, from [Link]

  • Jiang, H., et al. (n.d.). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. PMC. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). Processing of Polyamides in the Presence of Water via Hydrophobic Hydration and Ionic Interactions | Request PDF. Retrieved March 13, 2026, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved March 13, 2026, from [Link]

  • California State University, Los Angeles. (n.d.). Recrystallization. Retrieved March 13, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved March 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved March 13, 2026, from [Link]

  • Gregory, C. F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. ACS Publications. Retrieved March 13, 2026, from [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. ACS Publications. Retrieved March 13, 2026, from [Link]

Sources

Optimization

Preventing degradation of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one during long-term storage

Technical Support Center: 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of de...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of degradation of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one during long-term storage. The inherent chemical structure of this molecule, featuring a tertiary amine within a spirocyclic system and an N-acetyl amide group, presents specific stability challenges. Understanding and mitigating these risks are critical for ensuring sample integrity, experimental reproducibility, and the overall success of research and development programs. This document outlines the primary degradation pathways, provides troubleshooting guidance, and details protocols for optimal storage and stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for storing this compound? A: Preventing exposure to moisture and atmospheric oxygen. The compound contains an amide linkage susceptible to hydrolysis and a tertiary amine susceptible to oxidation.

Q2: What is the ideal storage temperature? A: For long-term storage (>6 months), freezer storage at -20°C or below is strongly recommended. For short-term use (weeks), refrigeration at 2-8°C is acceptable, provided the container is tightly sealed and protected from moisture.[1][2]

Q3: Do I need to store it under an inert atmosphere? A: Yes. To prevent oxidation of the tertiary amine, it is best practice to store the compound under an inert gas like argon or nitrogen.[3] This is especially critical for long-term storage or if the compound will be accessed multiple times.

Q4: My compound is a solid. Is it still susceptible to degradation? A: Yes. Solid-state degradation can still occur, particularly in the presence of ambient moisture, oxygen, and light over extended periods. Hygroscopic compounds can absorb enough atmospheric water to facilitate hydrolytic degradation.[4]

Q5: What are the visible signs of degradation? A: While often there are no visible signs, potential indicators could include a change in color, clumping of the solid (due to moisture absorption), or a change in odor. However, the absence of these signs does not guarantee stability. Analytical confirmation is necessary.

Q6: How can I quickly check if my stored sample has degraded? A: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A comparison of the chromatogram of the stored sample against a fresh or reference sample will reveal any new impurity peaks or a decrease in the main peak's purity. For definitive identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[6][7]

Troubleshooting Guide: Degradation Issues

Problem Observed Potential Cause(s) Recommended Action(s)
Appearance of new, more polar peaks in reverse-phase HPLC analysis. Hydrolytic Degradation: The amide bond has likely cleaved, forming the more polar 1,4-diazaspiro[5.5]undecane and acetic acid.1. Confirm the identity of the new peak using LC-MS. 2. Review storage procedures: ensure containers are tightly sealed with desiccants if necessary.[4] 3. For future storage, aliquot the compound into smaller, single-use vials to minimize exposure to atmospheric moisture during use.
Appearance of a new peak with a mass increase of +16 Da in LC-MS. Oxidative Degradation: The tertiary amine has likely been oxidized to its corresponding N-oxide.1. Confirm the structure via high-resolution mass spectrometry (HRMS) and potentially MS/MS fragmentation.[7] 2. Immediately purge all stock containers with an inert gas (argon or nitrogen) and re-seal. 3. Store all future samples under a positive pressure of inert gas.[3]
Broadening of the main peak or multiple small, unresolved peaks in HPLC. Complex Degradation/Secondary Degradation: The sample may have been exposed to multiple stress factors (e.g., heat, light, and air), leading to multiple degradation products.1. Discard the compromised stock. It is not reliable for quantitative experiments. 2. Obtain a fresh lot of the compound. 3. Implement a rigorous storage protocol as outlined in this guide, including protection from light by using amber vials.[8]
Reduced potency or inconsistent results in biological assays. Loss of Active Pharmaceutical Ingredient (API): The concentration of the intact parent compound has decreased due to degradation.1. Quantify the purity of your stock solution using a validated, stability-indicating HPLC method with a reference standard.[9][10] 2. Prepare fresh solutions from a new, unopened stock vial for all subsequent experiments.

In-Depth Technical Discussion

Chemical Structure and Susceptible Moieties

The stability of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one is primarily governed by two functional groups:

  • N-Acetyl Amide: The amide bond is susceptible to cleavage via hydrolysis. This reaction can be catalyzed by acidic or basic conditions, and even by ambient moisture over long periods.[11][12]

  • Tertiary Amine: The nitrogen atom in the diazaspiro-undecane ring is a tertiary amine. The lone pair of electrons on this nitrogen makes it a target for oxidation, primarily by atmospheric oxygen, to form a tertiary amine N-oxide.[13][14]

Potential Degradation Pathways

Two primary degradation pathways are of concern during long-term storage. Understanding these mechanisms is key to designing an effective storage strategy.

  • Hydrolysis: This is the chemical breakdown of the amide bond by reaction with water. The reaction cleaves the molecule into 1,4-diazaspiro[5.5]undecane and acetic acid. This process is accelerated by the presence of acidic or basic contaminants.

  • Oxidation: This involves the reaction of the tertiary amine with an oxidizing agent, most commonly atmospheric oxygen. The product is 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one N-oxide. This reaction can be influenced by exposure to light and trace metal ions.

G cluster_main cluster_hydrolysis Hydrolysis Products parent 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one prod1 1,4-Diazaspiro[5.5]undecane parent->prod1 Hydrolysis (+ H₂O) prod3 N-Oxide Derivative (+16 Da) parent->prod3 Oxidation (+ [O]) prod2 Acetic Acid

Potential degradation pathways of the target compound.

Experimental Protocols & Data

Protocol 1: Recommended Long-Term Storage

This protocol is designed to maximize the shelf-life of the compound.

  • Procurement & Initial Handling: Upon receipt, visually inspect the container for an intact seal. Handle the compound in a controlled environment with low humidity.

  • Aliquoting: To prevent repeated exposure of the entire batch to the atmosphere, aliquot the compound into smaller, pre-weighed quantities in appropriate vials (e.g., 2 mL amber glass vials with PTFE-lined caps).

  • Inert Gas Purge: For each vial, uncap and immediately flush the headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly cap the vial. For extra protection, wrap the cap and neck with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, lot number, aliquot amount, and date.

  • Storage: Place the sealed vials inside a secondary container (e.g., a freezer box) with a desiccant pouch. Store the box in a designated freezer at ≤ -20°C.[1]

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature ≤ -20°C (long-term) 2-8°C (short-term, <1 month)Reduces the rate of all chemical reactions.[1][4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the tertiary amine.[3]
Moisture Exclude (use sealed containers, desiccants)Prevents hydrolysis of the amide bond.[4]
Light Protect from light (use amber vials)Prevents potential photolytic degradation.[5][15]
Container Type I borosilicate glass vial with PTFE-lined capChemically inert and provides an excellent seal.
Handling Aliquot into single-use amountsMinimizes repeat freeze-thaw cycles and atmospheric exposure.
Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is used to intentionally degrade the compound to understand its stability profile and to ensure analytical methods can detect the degradants. This is a crucial step in developing a "stability-indicating method" as per ICH guidelines.[16][17][18] The target degradation is typically 5-20% to avoid the formation of irrelevant secondary degradants.[15][16][17]

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of Compound in Acetonitrile/Water acid Acid Hydrolysis (0.1 M HCl) start->acid Aliquot base Base Hydrolysis (0.1 M NaOH) start->base Aliquot oxid Oxidation (3% H₂O₂) start->oxid Aliquot therm Thermal Stress (Solid & Solution, 60°C) start->therm Aliquot photo Photostability (ICH Q1B Light Exposure) start->photo Aliquot analyze Analyze Samples by Stability-Indicating HPLC/LC-MS at Time Points (e.g., 2, 8, 24h) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze report Identify Degradants & Establish Degradation Profile analyze->report

Workflow for a forced degradation study.
Table 2: Typical Conditions for Forced Degradation Study
Stress ConditionReagent/ConditionTemperatureDuration (Typical)Primary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HClAmbient or 60°C8 - 24 hoursAmide Hydrolysis[16]
Base Hydrolysis 0.1 M NaOHAmbient2 - 8 hoursAmide Hydrolysis[11][12]
Oxidation 3% H₂O₂Ambient8 - 24 hoursTertiary Amine Oxidation[13]
Thermal 60°C (in oven)60°C24 - 72 hoursGeneral thermal lability
Photolytic ICH Q1B specified light sourceAmbientPer ICH GuidelinePhotodegradation

Note: Samples are taken at various time points and the reaction is quenched (e.g., by neutralization) before HPLC analysis. The goal is to achieve 5-20% degradation of the parent compound.[15][17]

References

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). NEET coaching.
  • Oxidation of Tertiary Amine-Derivatized Surfaces To Control Protein Adhesion. (2013, February 12). Langmuir.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ICH Guidelines.
  • Ch20 : Amide hydrolysis. Chemistry LibreTexts.
  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. (2003, October 9). The Journal of Physical Chemistry B - ACS Publications.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaTech.
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. SynThink.
  • A Review on Force Degradation Studies for Drug Substances. (2023, February 15). ijarsct.
  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). ResearchGate.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 13). Pharmaceutical Technology.
  • Progress in the Transition-Metal Catalyzed Oxidation of Tertiary Amines. SIOC Journals.
  • The metabolism of tertiary amines. PubMed.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Process for the oxidation of tertiary amines to amine oxides. Google Patents.
  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). Journal of the American Society for Mass Spectrometry.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). LinkedIn.
  • Analytical Method Validation as the First Step in Drug Quality Control. (2019, April 10). IntechOpen.
  • Amine Storage Conditions: Essential Guidelines for Safety. Silver Fern Chemical Inc..
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI.
  • Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydr. (2022, August 6). SpringerLink.

Sources

Troubleshooting

Refining flash chromatography methods for 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one isolation

Welcome to the technical support center for refining flash chromatography methods. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for refining flash chromatography methods. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of N-acetylated diazaspiroalkanes, focusing on 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one . As a tertiary amine, this compound presents unique purification challenges on standard silica gel, primarily due to its basic nature. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.

Section 1: Method Development Fundamentals

This section covers the essential first steps in creating a robust purification method.

Q1: I have my crude reaction mixture containing 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one. Where do I even begin with method development?

A1: All flash chromatography method development should begin with Thin-Layer Chromatography (TLC).[1][2] TLC is a rapid and inexpensive tool for screening multiple solvent systems in parallel to find the optimal conditions for separation.[1][2] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) between 0.2 and 0.4.[3][4] This Rf range typically translates well to a flash column, providing good separation without excessively long run times.[4]

The relationship between TLC Rf and the column volumes (CV) required to elute the compound in flash chromatography is approximately CV = 1/Rf .[4][5] An Rf of 0.25, for example, suggests the compound will elute in about 4 column volumes.[3]

Q2: What are good starting solvent systems to screen on TLC for a moderately polar compound like this?

A2: For a compound with the polarity of an N-acetylated amine, a two-component system consisting of a non-polar solvent and a polar solvent is standard.[6] Good starting points include:

  • Ethyl Acetate (EtOAc) / Hexanes: This is a standard system for compounds of moderate polarity.[6][7] Start with a 20-30% EtOAc in Hexanes mixture and adjust as needed.

  • Dichloromethane (DCM) / Methanol (MeOH): This system is used for more polar compounds.[1][6] Be cautious, as methanol is a very strong polar solvent. Start with a low percentage, such as 1-2% MeOH in DCM. Using more than 10% methanol can risk dissolving the silica gel stationary phase.[6][7]

However, given the basic nature of the target molecule, you will likely encounter issues even if you find a suitable Rf. See Section 3 for how to address this.

Section 2: General Troubleshooting

This section addresses common problems that can occur during any flash chromatography run.

Q3: I've started my flash run, but I don't see my compound eluting. What's happening?

A3: This is a common issue with several potential causes:

  • Solvent Polarity is Too Low: The mobile phase may not be strong enough to move your compound off the column. If your compound is still at the top of the column, you will need to gradually increase the polarity of your solvent system (increase the percentage of the more polar solvent).[8]

  • Irreversible Binding: This is a significant risk for basic compounds like 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one on standard silica gel. The basic amine can interact very strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to the compound getting stuck permanently.[9][10][11] This is a primary cause of low yield and requires specific troubleshooting steps (see Section 3).

  • Sample Precipitation: Your compound may have been soluble in the initial loading solvent but precipitated upon application to the column when it encountered the less polar mobile phase. Ensure your sample is fully dissolved and consider using a dry loading technique.[12][13]

Q4: My spots on the TLC plate are well-separated, but on the flash column, all the compounds are eluting together. Why?

A4: This discrepancy can arise from several factors:

  • Column Overloading: You may have loaded too much crude material onto the column for its size.[10][14] Overloading saturates the stationary phase, leading to broad peaks that merge. As a general rule, aim for a sample load of 1-10% of the silica gel mass, depending on the difficulty of the separation.

  • Improper Sample Loading: If the sample was loaded in a large volume of a strong solvent, it can carry the compounds down the column prematurely, ruining the separation that should occur at the column head.[14] Always dissolve your sample in the minimum amount of solvent possible, preferably a solvent in which it is highly soluble but which is weaker than the mobile phase, or use a dry loading technique.[13]

  • Flow Rate Too High: An excessively high flow rate reduces the interaction time between the compounds and the stationary phase, which can decrease resolution.[15] While flash chromatography is a high-speed technique, there is a trade-off between speed and separation efficiency.

Section 3: Advanced Troubleshooting for Amine Purification

This is the core section addressing the specific challenges of purifying 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one and similar basic compounds.

Q5: My biggest problem is severe peak tailing. My compound elutes over many fractions, resulting in low purity and high solvent waste. What causes this and how do I fix it?

A5: Peak tailing is the classic sign of a problematic secondary interaction between a basic analyte and the stationary phase.[10][11]

The Cause: Standard silica gel is covered in acidic silanol groups (Si-OH).[9] The basic nitrogen atoms in your diazaspiro-undecane core interact strongly with these acidic sites via hydrogen bonding or ionic interactions.[10][11] This strong, non-ideal interaction slows down a portion of the analyte molecules, causing them to elute slowly and create a "tail" on the peak.

The Solutions: There are two primary, highly effective strategies to counteract this:

Strategy 1: Mobile Phase Modification (The "Brute Force" Approach) Add a small amount of a competitive base to your mobile phase. This additive will interact with the acidic silanol sites, effectively "masking" them from your target compound.[16]

  • Triethylamine (TEA): Add 0.1-2% (v/v) TEA to your entire mobile phase (both the non-polar and polar components).[3][17] TEA is a volatile organic base that effectively competes with your compound for the active sites on the silica. A drawback is that it must be removed from your final fractions during evaporation.[3]

  • Ammonium Hydroxide (NH₄OH) or Ammonia in Methanol: For more polar solvent systems like DCM/MeOH, using a solution of 1-10% of a 10% ammonia in methanol solution mixed with dichloromethane can be very effective for eluting stubborn amines.[6][13]

Strategy 2: Use an Alternative Stationary Phase (The "Elegant" Approach) Instead of standard silica, use a column packed with an amine-functionalized stationary phase (often labeled as NH₂).[3][9]

  • Mechanism: These columns have aminopropyl groups bonded to the silica surface. This creates a slightly basic surface (pKa ≈ 9.8) that repels basic analytes.[3] This controlled repulsion prevents the strong interaction with silanol groups, leading to sharp, symmetrical peaks without the need for mobile phase additives.[3][9] This often allows for the use of simpler, less polar solvent systems like Hexane/EtOAc.[9]

Workflow for Troubleshooting Peak Tailing

The following diagram outlines a decision-making process for addressing peak tailing with basic compounds.

Troubleshooting_Workflow Start Start: Peak Tailing Observed for Basic Compound TLC_Check Develop Method on TLC (e.g., 30% EtOAc/Hexane) Start->TLC_Check Observe_Tailing_TLC Observe Tailing/Streaking on TLC Plate? TLC_Check->Observe_Tailing_TLC Add_Modifier Strategy 1: Add Modifier Add 1% TEA to TLC Solvent Observe_Tailing_TLC->Add_Modifier Yes Use_NH2_TLC Strategy 2: Use NH2 TLC Plate (e.g., 30% EtOAc/Hexane) Observe_Tailing_TLC->Use_NH2_TLC Yes (Alternative) Check_Modifier_Effect Does Tailing Disappear & Rf Improve? Add_Modifier->Check_Modifier_Effect Check_Modifier_Effect->Use_NH2_TLC No, or Rf too high Proceed_Flash_Modifier Proceed to Flash Chromatography with Silica Column + 1% TEA in Mobile Phase Check_Modifier_Effect->Proceed_Flash_Modifier Yes Check_NH2_Effect Sharp Spot with Good Rf (0.2-0.4)? Use_NH2_TLC->Check_NH2_Effect Proceed_Flash_NH2 Proceed to Flash Chromatography with NH2 Column (No Modifier Needed) Check_NH2_Effect->Proceed_Flash_NH2 Yes End_Success Success: Symmetrical Peak, Pure Compound Isolated Proceed_Flash_Modifier->End_Success Proceed_Flash_NH2->End_Success

Caption: Decision tree for troubleshooting amine peak tailing.

Section 4: Protocols & Data Tables

This section provides practical, step-by-step instructions and reference data.

Experimental Protocol: Dry Loading a Sample for Flash Chromatography

Dry loading is highly recommended for compounds that have poor solubility in the mobile phase or when loading with a strong solvent would compromise the separation.[12][13]

  • Dissolve Sample: In a round-bottom flask, dissolve your crude sample containing 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one completely in a suitable strong solvent (e.g., Dichloromethane, Methanol, or Ethyl Acetate).

  • Add Adsorbent: Add silica gel (or Celite® for very sensitive compounds) to the flask. A good starting point is 2 to 5 times the mass of your crude sample.[5]

  • Mix Thoroughly: Swirl the flask to create a uniform slurry.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until you are left with a fine, free-flowing powder. Ensure the powder is completely dry.

  • Load Column: Carefully add the dry powder to the top of your pre-equilibrated flash column.

  • Begin Elution: Start the chromatography run as planned.

Table 1: Common Flash Chromatography Solvent Systems

This table summarizes common solvent systems, listed in order of increasing polarity.

Non-Polar SolventPolar SolventTypical Use CaseNotes
Hexanes/HeptaneEthyl Acetate (EtOAc)Standard for moderately polar, non-ionic compounds.[6][7]Good starting point for most separations.
Hexanes/HeptaneDiethyl Ether (Et₂O)Similar to EtOAc but can offer different selectivity.Ether is more volatile and flammable.
Dichloromethane (DCM)Methanol (MeOH)Used for more polar compounds.[1][6]Very strong system. Use MeOH sparingly (1-10%).[7]
Dichloromethane (DCM)Acetonitrile (ACN)Alternative for polar compounds.Can provide different selectivity than MeOH.
Dichloromethane (DCM)MeOH + NH₄OHExcellent for basic compounds like amines. [6][13]The ammonia neutralizes acidic silica sites.
Table 2: Quick Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing Strong interaction of basic amine with acidic silica.[10]1. Add 0.5-2% Triethylamine (TEA) to the mobile phase.[3] 2. Use an amine-functionalized (NH₂) column.[9]
No Compound Elutes 1. Mobile phase polarity is too low. 2. Irreversible adsorption to silica.1. Increase the percentage of the polar solvent in your gradient.[8] 2. Switch to an NH₂ column or add a strong modifier (e.g., NH₄OH in MeOH).[6][9]
Poor Separation 1. Column overloading. 2. Inappropriate solvent system. 3. Flow rate is too high.1. Reduce the amount of sample loaded. 2. Re-optimize the solvent system using TLC.[1] 3. Reduce the flow rate.[15]
Compound Elutes at Solvent Front Mobile phase is too polar.Reduce the initial concentration of the polar solvent.
Split Peaks 1. Sample solvent is much stronger than mobile phase. 2. Channeling or void in the column packing.1. Use a dry loading technique or dissolve the sample in the mobile phase.[13] 2. Replace the column.

References

  • Vertex AI Search. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Microbe Notes. (2026, March 7). Flash Chromatography: Principle, Parts, Steps, Examples, Uses.
  • Biotage. (n.d.). Successful flash chromatography.
  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • University of Rochester Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Davis, et al. (n.d.). General methods for flash chromatography using disposable columns. PMC.
  • Asian Journal of Research in Chemistry. (2018, September 15). A Review Article on Flash Chromatography.
  • Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates.
  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?
  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Baxter, et al. (n.d.). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Supporting Information.
  • Blogs - News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one vs. Alternative Diazaspiro Derivatives

Executive Summary & Structural Rationale In modern Fragment-Based Drug Discovery (FBDD), escaping the "flatland" of planar aromatics is critical for improving target selectivity and clinical success. Spirocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern Fragment-Based Drug Discovery (FBDD), escaping the "flatland" of planar aromatics is critical for improving target selectivity and clinical success. Spirocyclic scaffolds, particularly diazaspiro derivatives, offer inherent three-dimensionality, restricted conformational entropy, and unique exit vectors that allow for deep penetration into complex protein pockets[1].

Among these, 1-{1,4-diazaspiro[5.5]undecan-1-yl}ethan-1-one (also known as 1-acetyl-1,4-diazaspiro[5.5]undecane, C11H20N2O) serves as a highly tunable, commercially available building block[2][3]. The unmodified diazaspiro[5.5]undecane core features two basic nitrogen atoms. While dual basicity can enhance aqueous solubility, it frequently leads to promiscuous binding across highly conserved aminergic G-Protein-Coupled Receptors (GPCRs) and introduces hERG toxicity liabilities[1].

The strategic addition of the ethan-1-one (acetyl) group at the N1 position serves two causal purposes:

  • Basicity Modulation : It converts the N1 amine into a neutral amide, significantly lowering the overall pKa of the molecule and mitigating non-specific electrostatic interactions.

  • Vectorial H-Bonding : The carbonyl oxygen acts as a strict hydrogen-bond acceptor, directing the molecule's binding pose. Meanwhile, the unmodified N4 secondary amine remains available to form targeted salt bridges with conserved acidic residues (e.g., Asp/Glu) in the target binding pocket[4].

Pharmacophore Core 1,4-Diazaspiro[5.5]undecane Scaffold N1 N1-Acetylation (Reduces Basicity) Core->N1 N4 N4-Free Amine (Salt Bridge Formation) Core->N4 Spiro Spirocyclic Core (3D Vectorality) Core->Spiro Target1 H-Bond Acceptor Interactions N1->Target1 Target2 Asp/Glu Residue Anchoring N4->Target2 Target3 Deep Lipophilic Pocket Access Spiro->Target3

Structural determinants and binding interaction vectors of the acetylated diazaspiro scaffold.

Comparative Binding Affinity Profiles

While 1-{1,4-diazaspiro[5.5]undecan-1-yl}ethan-1-one is primarily utilized as a low-affinity orthosteric fragment (Kd typically > 1 μM) requiring further elaboration, its structural cousins have been successfully optimized into high-affinity ligands across diverse biological targets. The table below synthesizes quantitative data comparing the performance of various diazaspiro scaffolds.

Scaffold TypeRepresentative TargetAffinity MetricKey Structural Determinant
1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one Fragment Library (Baseline)Kd > 1 μMN1-acetyl reduces basicity; N4 available for vector expansion and salt-bridge formation[5].
3,9-Diazaspiro[5.5]undecane Dopamine D3 Receptor (D3R)Ki = 3.2 – 12.0 nMOrthosteric binding via spirodiamine core; avoids D2R promiscuity[1].
3,9-Diazaspiro[5.5]undecane (Benzamide) GABA-A ReceptorKi = 180 nMSpirocyclic benzamide compensates for conventional acidic moieties[4].
1-Oxa-3,7-diazaspiro[4.5]decan-2-one KRAS-G12D (Switch-II Pocket)Kd = 28.3 – 85.2 nMSpirocyclic flexibility accommodates the highly plastic oncogenic mutant pocket[6][7].
1,9-Diazaspiro[5.5]undecane Dengue NS5-MethyltransferaseEC50 = 11.43 μM3-chlorobenzyl linkage enhances favorable lipophilic contacts[8].

Experimental Methodologies

To accurately benchmark the binding affinity of diazaspiro derivatives, orthogonal validation is required. Below are self-validating protocols for both soluble proteins and membrane-bound receptors.

Protocol 1: Microscale Thermophoresis (MST) for Fragment Screening

Causality Check: MST is optimal for evaluating low-molecular-weight fragments like 1-{1,4-diazaspiro[5.5]undecan-1-yl}ethan-1-one because it detects binding in solution without immobilization, preventing steric occlusion of the fragment's limited binding vectors[6].

  • Target Labeling: Conjugate the purified target protein (e.g., KRAS-G12D) with an amine-reactive RED-NHS fluorophore. Purify via size-exclusion chromatography to remove free dye.

  • Ligand Titration: Prepare a 16-point serial dilution of the diazaspiro ligand in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20). Note: Tween-20 is critical to prevent non-specific fragment aggregation.

  • Equilibration: Mix the labeled protein (final concentration ~10-50 nM) with the ligand dilutions. Incubate in the dark for 15 minutes at room temperature.

  • Self-Validation (Capillary Scan): Load samples into standard MST capillaries. Run a pre-scan to evaluate initial fluorescence. Trustworthiness Check: If fluorescence varies by >20% across capillaries, the ligand is either aggregating, quenching the fluorophore, or sticking to the glass, invalidating the Kd.

  • Thermophoresis: Apply the IR laser (typically 20-40% MST power). Quantify the directed movement of molecules along the temperature gradient.

  • Data Analysis: Plot the normalized fluorescence (Fnorm) against ligand concentration to derive the Kd using a 1:1 binding model.

MST_Workflow N1 Target Protein Labeling (Fluorophore Conjugation) N3 Equilibration in Buffer (Self-Validation: Check Aggregation) N1->N3 N2 Serial Dilution of Diazaspiro Ligand N2->N3 N4 Capillary Loading & IR Laser Heating N3->N4 N5 Thermophoresis Detection (Fluorescence Shift) N4->N5 N6 Kd Determination (Dose-Response Curve) N5->N6

Step-by-step Microscale Thermophoresis (MST) workflow for evaluating diazaspiro fragment affinity.

Protocol 2: Radioligand Binding Assay for GPCR Targets

Causality Check: For membrane-bound targets (e.g., D3R or GABA-A), radioligand displacement provides the most robust measurement of Ki, accounting for the lipid environment required for proper receptor folding[1][4].

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and isolate membranes via ultracentrifugation (40,000 x g for 30 mins).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., [125I]IABN for D3R or [3H]-muscimol for GABA-A), and varying concentrations of the diazaspiro test compound (10 pM to 100 µM).

  • Self-Validation (Non-Specific Binding): Include control wells containing an excess (10 µM) of a known cold competitor (e.g., haloperidol for D3R) to define non-specific binding (NSB). Trustworthiness Check: Total binding minus NSB must yield a robust specific binding window (typically >70% of total signal).

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Detection: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

References

  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) . National Institutes of Health (NIH). Available at:[Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect . Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation . DOI / Computers in Biology and Medicine. Available at: [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors (PubMed) . National Institutes of Health (NIH). Available at: [Link]

  • Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection . New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one | CID 64975321 . PubChem - NIH. Available at:[Link]

  • 1-{1,4-diazaspiro[5.5]undecan-1-yl}ethan-1-one (C11H20N2O) . PubChemLite / Université du Luxembourg. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one

Title: Advanced Safety and Operational Protocol for Handling 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one Executive Summary As researchers increasingly turn to spirocyclic diamines like 1-{1,4-Diazaspiro[5.5]undecan-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Safety and Operational Protocol for Handling 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one

Executive Summary

As researchers increasingly turn to spirocyclic diamines like 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one to improve the pharmacokinetic profiles of drug candidates (often serving as piperazine bioisosteres), understanding their unique handling requirements is critical. The spiro-fused ring system not only alters the spatial geometry of the molecule but also modulates the basicity and lipophilicity of the secondary and tertiary amines.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple checklist. Every procedure detailed below is a self-validating system built on the physicochemical realities of spirocyclic scaffolds. This guide provides the definitive operational and disposal plan to ensure maximum laboratory safety and workflow efficiency.

Physicochemical Hazard Assessment & Causality

When handling this N-acetylated diazaspiro derivative, the primary operational risk is the generation of fine, basic particulate matter. If aerosolized dust contacts the mucosal membranes of the eyes or respiratory tract, the localized pH shift can induce severe irritation and respiratory distress[1][2]. Furthermore, the lipophilic nature of the spiro-system enhances the potential for systemic absorption across dermal layers.

Table 1: Hazard Classification and Mechanistic Mitigation

Hazard ClassificationGHS CodeMechanistic CausalityRequired Mitigation
Acute Toxicity (Oral/Dermal/Inhalation)H302, H312, H332Lipophilic spiro-system enhances systemic absorption across dermal layers[1].EN 374 impermeable nitrile gloves; Fume hood handling[3].
Skin Irritation H315Basic amine groups cause localized alkaline hydrolysis of skin lipids[1].Flame-resistant, impermeable lab coat[3].
Serious Eye Damage H318 / H319Rapid pH shift upon contact with ocular fluid causes corneal damage[4].EN 166 tightly fitting safety goggles[3].
STOT SE (Respiratory)H336Inhalation of amine dust disrupts respiratory epithelium[1].Class II biological safety cabinet or fume hood; N95/P3 respirator[3].

Personal Protective Equipment (PPE) Matrix

To safely handle 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one, your PPE must act as an uninterrupted barrier against both alkaline dust and systemic absorption.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3]. Causality: Standard safety glasses leave the orbital bone exposed to aerosolized basic dust, which can dissolve in ocular fluid and cause immediate corneal burns.

  • Hand Protection: Utilize chemical impermeable nitrile gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard[3]. Causality: Nitrile provides superior chemical resistance to basic amines compared to latex, preventing H312 (Acute Dermal Toxicity)[1]. Gloves must be inspected for micro-tears prior to use.

  • Respiratory Protection: If handling outside of a controlled exhaust environment, or if exposure limits are exceeded, a full-face respirator equipped with a P3 (particulate) and A1 (organic vapor) cartridge is mandatory[3].

  • Body Protection: A fire/flame-resistant and impermeable lab coat must be worn and fully buttoned[3].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound remains isolated from the operator and the broader laboratory environment.

Step 1: Environmental Verification Ensure the fume hood face velocity is calibrated between 80-100 feet per minute (fpm). Causality: This specific velocity provides optimal containment of fine powders. Excessive airflow creates turbulent vortexes that can aerosolize the compound, increasing the risk of inhalation.

Step 2: Static Mitigation & Dispensing Spirocyclic powders are highly prone to static cling.

  • Use an anti-static gun (e.g., Zerostat) on the weighing boat prior to dispensing.

  • Utilize non-sparking, grounded spatulas to transfer the material[5]. Causality: Mitigating static prevents the sudden aerosolization of the powder, which is the primary vector for respiratory exposure (H336)[1].

Step 3: Secure Transfer Weigh the required mass of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one and immediately transfer it to a sealable reaction vessel (e.g., a septum-capped vial) before removing it from the fume hood. Never transport open weighing boats across the laboratory.

Workflow Visualization

Workflow A Pre-Operation: Hood & PPE Verification B Dispensing: Anti-Static Tools A->B C Spill Occurs? B->C D Spill Protocol: Evacuate & Contain C->D Yes E Reaction Setup: Sealed Environment C->E No F Waste Disposal: Closed Containers D->F E->F Waste

Fig 1: Operational workflow and spill response pathway for spirocyclic diamines.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Emergency Spill Protocol:

  • Immediate Isolation: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak[3][5].

  • Source Elimination: Remove all sources of ignition. Suspended organic dust presents a severe deflagration hazard[5].

  • Containment (No Dry Sweeping): Do not sweep the dry powder, as this forces it into the air. Instead, gently cover the spill with a slightly dampened absorbent pad to suppress dust formation[5].

  • Collection: Use spark-proof tools and explosion-proof equipment to collect the absorbed material[3][5].

Waste Disposal Logistics:

  • Packaging: Keep the collected chemical waste in suitable, tightly closed containers specifically designated for hazardous basic organics[3][5].

  • Environmental Protection: Discharge into the environment must be strictly avoided. Do not let the chemical or the wash water enter drains[5].

  • Final Destruction: Adhered or collected material should be promptly disposed of via high-temperature incineration in accordance with local environmental laws and regulations[3][5].

References

  • NextSDS. "1, 4-DIAZASPIRO[5.5]UNDECAN-3-ONE — Chemical Substance Information." Nextsds.com. Available at: [Link]

  • NextSDS. "1-methyl-1,4-diazaspiro[5.5]undecane dihydrochloride." Nextsds.com. Available at: [Link]

  • NextSDS. "1-benzyl-1,4-diazaspiro[5.5]undecane." Nextsds.com. Available at: [Link]

Sources

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